3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine 3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine
Brand Name: Vulcanchem
CAS No.: 840482-56-6
VCID: VC16280583
InChI: InChI=1S/C14H12BrN5S/c15-12-5-3-10(4-6-12)9-21-14-19-18-13(20(14)16)11-2-1-7-17-8-11/h1-8H,9,16H2
SMILES:
Molecular Formula: C14H12BrN5S
Molecular Weight: 362.25 g/mol

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine

CAS No.: 840482-56-6

Cat. No.: VC16280583

Molecular Formula: C14H12BrN5S

Molecular Weight: 362.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine - 840482-56-6

Specification

CAS No. 840482-56-6
Molecular Formula C14H12BrN5S
Molecular Weight 362.25 g/mol
IUPAC Name 3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C14H12BrN5S/c15-12-5-3-10(4-6-12)9-21-14-19-18-13(20(14)16)11-2-1-7-17-8-11/h1-8H,9,16H2
Standard InChI Key MYZKFWIBJYLOGJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1, triazol-4-ylamine (CAS: 840482-56-6) is a heterocyclic compound comprising a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5, a 4-bromobenzylsulfanyl moiety at position 3, and an amine group at position 4. Its molecular formula is C₁₄H₁₂BrN₅S, with a molecular weight of 362.25 g/mol. The IUPAC name reflects its substituents: 3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine.

The compound’s planar triazole ring enables π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity. The pyridine moiety enhances solubility in polar solvents, as evidenced by its measured solubility of 41.5 µg/mL at pH 7.4.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂BrN₅S
Molecular Weight362.25 g/mol
SMILES NotationC1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
Solubility (pH 7.4)41.5 µg/mL
Canonical InChIKeyMYZKFWIBJYLOGJ-UHFFFAOYSA-N

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the triazole protons (δ 8.2–8.5 ppm), pyridine aromatic protons (δ 7.3–8.1 ppm), and the benzylsulfanyl group’s methylene protons (δ 4.5 ppm). Mass spectrometry (MS) data align with the molecular ion peak at m/z 362.25.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a multi-step protocol:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives under basic conditions yields the 1,2,4-triazole scaffold.

  • Sulfanyl Group Introduction: Nucleophilic substitution at the triazole’s C3 position using 4-bromobenzyl mercaptan in the presence of a base (e.g., K₂CO₃).

  • Pyridine Substitution: Suzuki-Miyaura coupling introduces the pyridin-3-yl group via palladium-catalyzed cross-coupling.

Reaction conditions are critical:

  • Temperature: 80–100°C for cyclization steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Catalysts: Pd(PPh₃)₄ for coupling reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Triazole FormationThiosemicarbazide, NaOH, EtOH65–70
Sulfanyl Substitution4-Bromobenzyl mercaptan, K₂CO₃50–55
Pyridine CouplingPyridin-3-ylboronic acid, Pd(PPh₃)₄40–45

Reaction Mechanisms

Future Research Directions

Synthetic Optimization

  • Improving coupling reaction yields via microwave-assisted synthesis.

  • Exploring asymmetric catalysis for enantioselective variants.

Biological Screening

  • In vitro assays: Antibacterial (against MRSA, E. coli), antifungal (C. albicans), and anticancer (MCF-7, HeLa) screens.

  • In vivo models: Murine models of inflammation and xenograft tumors.

Formulation Development

  • Liposomal encapsulation to enhance bioavailability.

  • Prodrug strategies leveraging the sulfanyl group’s reactivity.

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